N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide
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Overview
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is an organic compound that features a benzo[d][1,3]dioxole moiety linked to an ethyl chain, which is further connected to a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Attachment of the ethyl chain: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the phenylacetamide group: The ethylated benzo[d][1,3]dioxole is then reacted with phenylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The phenylacetamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl chain can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in cell cycle regulation and apoptosis, such as caspases and cyclin-dependent kinases.
Pathways Involved: It activates the intrinsic apoptotic pathway by inducing mitochondrial membrane permeabilization and cytochrome c release, leading to caspase activation and cell death.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)acetamide: Lacks the phenyl group, making it less hydrophobic.
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-methylacetamide: Contains a methyl group instead of a phenyl group, altering its steric and electronic properties.
Uniqueness
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is unique due to its combination of the benzo[d][1,3]dioxole moiety and the phenylacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various scientific fields.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylacetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through a series of chemical reactions involving benzo[d][1,3]dioxole derivatives and ethyl-2-phenylacetate. The synthetic pathway typically includes:
- Formation of the dioxole ring : Utilizing appropriate precursors to construct the benzo[d][1,3]dioxole moiety.
- Nucleophilic substitution : Introducing the ethyl group via nucleophilic attack on the appropriate electrophilic center.
- Final acetylation : Attaching the phenylacetamide group to achieve the final product.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives have shown significant free radical scavenging activity when assessed using the DPPH assay. The antioxidant capacity is crucial as it implies potential protective effects against oxidative stress-related diseases .
Anticancer Properties
Several studies have explored the anticancer potential of phenylacetamide derivatives. In vitro assays using human lung cancer cell lines (e.g., A549) have demonstrated that certain derivatives possess cytotoxic effects, with IC50 values indicating effective inhibition of cell growth. For example, related compounds have shown IC50 values as low as 10.88 μg/mL against A549 cells, suggesting promising anticancer activity .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Tyrosine Kinase : Molecular docking studies suggest that this compound may interact with tyrosine kinase receptors, which are critical in cancer progression.
- G Protein-Coupled Receptor (GPCR) Modulation : Similar compounds have been shown to affect GPCR pathways, which are vital in various physiological processes and could contribute to their therapeutic effects .
Study 1: Antioxidant and Cytotoxic Effects
A study conducted on a series of phenylacetamides highlighted their antioxidant and cytotoxic activities. The compounds were tested against A549 lung cancer cells using the MTT assay. The results indicated that modifications to the dioxole structure significantly enhanced both antioxidant and anticancer activities.
Compound | IC50 (μg/mL) | Antioxidant Activity | Notes |
---|---|---|---|
3c | 10.88 | High | Best anticancer activity |
3f | 37.23 | Moderate | Highest antioxidant activity |
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that this compound binds effectively to target proteins involved in cancer pathways. This binding affinity correlates with observed biological activities, supporting its potential as a lead compound in drug development .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-17(10-13-4-2-1-3-5-13)18-8-9-20-14-6-7-15-16(11-14)22-12-21-15/h1-7,11H,8-10,12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQPJUMHQJDDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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